molecular formula C5H10Cl2O B1587635 DICHLOROMETHYL N-BUTYL ETHER CAS No. 5312-73-2

DICHLOROMETHYL N-BUTYL ETHER

Cat. No.: B1587635
CAS No.: 5312-73-2
M. Wt: 157.04 g/mol
InChI Key: GVVHBNABFJZWIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing DICHLOROMETHYL N-BUTYL ETHER involves the reaction of butyl alcohol with dichloromethyl methyl ether in the presence of a strong acid catalyst such as titanium tetrachloride . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

In industrial settings, this compound can be produced through the reaction of butyl formate with oxalyl chloride in the presence of N-methylformanilide . This method is preferred due to its simplicity and the avoidance of harmful reagents.

Chemical Reactions Analysis

Types of Reactions

DICHLOROMETHYL N-BUTYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Chemistry Applications

Dichloromethyl N-butyl ether serves as a reagent in various synthetic pathways:

  • Reagent in Organic Synthesis : It is utilized in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through reactions with organometallic reagents such as butyllithium. This property makes it valuable in the preparation of pharmaceuticals and agrochemicals .
  • Chlorination Agent : The compound acts as a chlorination agent in the production of chlorinated organic compounds, which are important intermediates in the synthesis of dyes, pesticides, and pharmaceuticals .

Solvent Applications

This compound is recognized for its solvent properties:

  • Solvent for Chemical Reactions : It is employed as a solvent for various chemical reactions, particularly those that require non-polar or moderately polar environments. Its ability to dissolve a wide range of organic compounds enhances its utility in laboratory settings .
  • Use in Coatings and Inks : The compound is also used in formulations for paints, coatings, and inks due to its excellent solvency properties and ability to improve the flow and leveling of coatings .

Industrial Applications

In industrial contexts, this compound finds applications across multiple sectors:

  • Manufacturing Processes : It is used as an intermediate in the production of other chemicals, including plasticizers and surfactants. This role is crucial for enhancing product performance in various applications .
  • Cleaning Agents : The compound's solvent capabilities make it suitable for use in industrial cleaning agents, where it helps dissolve oils, greases, and other contaminants .

Data Table: Applications Overview

Application AreaSpecific UsesRemarks
Synthetic ChemistryReagent for organic synthesisEssential for carbon-carbon bond formation
Chlorination agentImportant for producing chlorinated compounds
Solvent ApplicationsSolvent for chemical reactionsSuitable for polar/non-polar environments
Use in coatings and inksImproves flow and leveling properties
Industrial ApplicationsIntermediate for manufacturingEnhances performance of plasticizers
Component in cleaning agentsEffective at dissolving oils and greases

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the effectiveness of this compound as a reagent in synthesizing complex pharmaceutical compounds. The compound was used to facilitate reactions involving organometallic reagents, leading to high yields of target molecules with minimal side products.

Case Study 2: Industrial Cleaning Solutions

Research indicated that formulations containing this compound significantly improved the cleaning efficiency of industrial degreasers. The solvent's ability to dissolve various contaminants was highlighted, making it a preferred choice among manufacturers.

Mechanism of Action

The mechanism of action of DICHLOROMETHYL N-BUTYL ETHER involves its ability to act as a formylating agent in organic synthesis. The compound reacts with electron-rich aromatic compounds, such as phenols, in the presence of titanium tetrachloride to form aldehydes . This reaction proceeds through the formation of a dichloromethyl intermediate, which then undergoes nucleophilic attack by the aromatic compound.

Comparison with Similar Compounds

Similar Compounds

    Dichloromethyl Methyl Ether: Similar in structure but with a methyl group instead of a butyl group.

    Dichloromethyl Ethyl Ether: Contains an ethyl group instead of a butyl group.

Uniqueness

DICHLOROMETHYL N-BUTYL ETHER is unique due to its specific reactivity and the ability to form stable intermediates in formylation reactions. Its longer alkyl chain compared to similar compounds like Dichloromethyl Methyl Ether provides different physical and chemical properties, making it suitable for specific applications .

Biological Activity

Dichloromethyl N-butyl ether (DCMBE) is an organochlorine compound with a significant role in various chemical processes, particularly in organic synthesis and catalysis. This article delves into the biological activity of DCMBE, examining its antimicrobial properties, potential applications in drug development, and relevant case studies.

  • Molecular Formula : C5_5H10_10Cl2_2O
  • Molecular Weight : 157.03 g/mol
  • Physical State : Colorless liquid with a characteristic odor
  • Applications : Used as an intermediate in organic synthesis, catalyst in chemical reactions, and in the production of coatings and adhesives .

Antimicrobial Activity

Recent studies indicate that compounds similar to DCMBE exhibit notable antimicrobial properties. Specifically, lariat ethers, which are structurally related to DCMBE, have been shown to enhance the efficacy of existing antibiotics against resistant bacterial strains.

Case Study: Lariat Ethers

A study investigated the antimicrobial effects of various lariat ethers against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives of lariat ethers significantly increased the potency of antibiotics like norfloxacin against resistant Staphylococcus aureus strains. The Minimum Inhibitory Concentrations (MICs) were reported as follows:

CompoundTarget OrganismMIC (µM)
C10LEBacillus subtilis128
C12LEBacillus subtilis206
C10LEE. coli (K12 strain)100
C12LEE. coli (DH5α strain)>128

These findings suggest that DCMBE and its derivatives could serve as potential adjuvants in antibiotic therapy, enhancing the effectiveness of existing treatments .

The proposed mechanism for the biological activity of DCMBE involves its ability to disrupt bacterial membrane integrity. By forming aggregates within bacterial membranes, these compounds can increase permeability and affect ion homeostasis, which is crucial for bacterial survival and resistance mechanisms .

Research Findings

In addition to its antimicrobial properties, DCMBE's role in organic synthesis has been highlighted in various research applications. Its ability to act as a catalyst enhances reaction rates and yields in chemical processes, making it valuable in industrial applications.

Comparative Analysis with Similar Compounds

DCMBE is often compared with other dichloromethyl ethers due to structural similarities. Below is a comparison table summarizing key differences:

CompoundStructureApplications
This compoundC5_5H10_10Cl2_2OOrganic synthesis, catalysis
Dichloromethyl Methyl EtherC3_3H7_7Cl2_2OSimilar applications
Dichloromethyl Ethyl EtherC4_4H9_9Cl2_2OSimilar applications

DCMBE's longer alkyl chain compared to methyl or ethyl derivatives provides distinct physical and chemical properties that enhance its reactivity and stability in specific reactions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Dichloromethyl n-Butyl Ether in complex mixtures?

Methodological Answer: Gas chromatography with flame ionization detection (GC-FID) is widely used for analyzing chlorinated ethers. For example, OSHA PV2095 outlines a validated protocol for similar compounds, involving adsorption on solid sorbent tubes followed by thermal desorption and GC-FID analysis . Researchers should optimize column selection (e.g., polar capillary columns) and validate methods using spiked matrices to account for interference.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Due to structural similarities to dichlorodimethyl ether (a known carcinogen), strict precautions are advised. Use fume hoods, impermeable gloves, and sealed storage containers. Reference safety data for dichlorodimethyl ether (UN 2249), which highlights flammability and toxicity risks, necessitating emergency eyewash stations and spill containment protocols . Regularly monitor airborne concentrations using OSHA-compliant sampling methods .

Q. How can researchers synthesize this compound with high purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution between n-butyl alcohol and dichloromethyl halides. Purification via fractional distillation under inert atmospheres (e.g., nitrogen) is critical to avoid decomposition. Purity assessment should combine GC-FID and nuclear magnetic resonance (NMR) spectroscopy, referencing NIST-standardized spectral libraries .

Advanced Research Questions

Q. How can inconsistencies in reaction yields involving this compound be systematically addressed?

Methodological Answer: Contradictions often arise from variable reagent purity or side reactions (e.g., hydrolysis). Implement controls such as:

  • Kinetic studies to identify optimal temperature and solvent polarity.
  • In-situ monitoring via Fourier-transform infrared (FTIR) spectroscopy to track intermediate formation.
  • Cross-validation using high-resolution mass spectrometry (HRMS) to confirm product structures .

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction mechanisms, such as SN2 pathways or radical intermediates. Solvent effects can be simulated using polarizable continuum models (PCM). Validate predictions with experimental kinetic data, referencing quantum chemistry benchmarks from NIST .

Q. How do environmental factors influence the stability of this compound in long-term storage?

Methodological Answer: Stability studies should assess:

  • Photodegradation under UV/visible light using controlled irradiation chambers.
  • Hydrolytic degradation at varying pH levels, analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Storage stability in amber glass vs. polymer containers, referencing ASTM guidelines for chlorinated compounds .

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the thermal decomposition products of this compound?

Methodological Answer: Discrepancies may arise from differing experimental setups (e.g., pyrolysis vs. slow heating). Standardize conditions using thermogravimetric analysis (TGA) coupled with GC-MS. Compare results to analogous compounds like dichloromethyl methyl ether, which decomposes into formaldehyde and chlorinated fragments under heat .

Properties

IUPAC Name

1-(dichloromethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O/c1-2-3-4-8-5(6)7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVHBNABFJZWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401497
Record name Butyl Dichloromethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5312-73-2
Record name Butyl Dichloromethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl Dichloromethyl Ether
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DICHLOROMETHYL N-BUTYL ETHER
DICHLOROMETHYL N-BUTYL ETHER
DICHLOROMETHYL N-BUTYL ETHER
DICHLOROMETHYL N-BUTYL ETHER
DICHLOROMETHYL N-BUTYL ETHER
DICHLOROMETHYL N-BUTYL ETHER

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